ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is an organic compound that belongs to the class of benzofuran derivatives.
Scientific Research Applications
ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties .
Mode of Action
It’s worth noting that furan derivatives have been known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Preparation Methods
The synthesis of ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the esterification of 5-(4-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylic acid with ethanol under acidic conditions. The reaction conditions often involve the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Chemical Reactions Analysis
ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Comparison with Similar Compounds
ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives such as:
2-METHYL-1-BENZOFURAN-3-CARBOXYLIC ACID: Similar structure but lacks the ethyl ester and methoxybenzoyloxy groups.
5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-OL: Contains a hydroxyl group instead of the ethyl ester.
ETHYL 2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: Lacks the methoxybenzoyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-24-20(22)18-12(2)25-17-10-9-15(11-16(17)18)26-19(21)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPYHOXKNWBLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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